2-Amino-4,5-dichlorobenzenethiol
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Overview
Description
2-Amino-4,5-dichlorobenzenethiol is an organic compound with the molecular formula C6H5Cl2NS It is characterized by the presence of amino and thiol groups attached to a dichlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dichlorobenzenethiol typically involves the chlorination of 2-aminobenzenethiol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 2-aminobenzenethiol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: 2-Aminobenzenethiol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Amino-4,5-dichlorobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Amino-4,5-dichlorobenzenethiol exerts its effects is primarily through its reactive thiol group. This group can form covalent bonds with various biomolecules, altering their function. The compound can also interact with molecular targets such as enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzenethiol
- 2-Amino-5-chlorobenzenethiol
- 2-Amino-4,6-dichlorobenzenethiol
Comparison: Compared to its analogs, 2-Amino-4,5-dichlorobenzenethiol is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain chemical syntheses and applications .
Properties
IUPAC Name |
2-amino-4,5-dichlorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDVHJPALVZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-24-1 |
Source
|
Record name | 2-amino-4,5-dichlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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